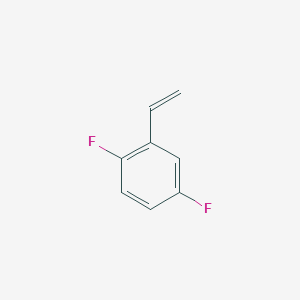

2,5-Difluorostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIWLDCXHHMNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619144 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-97-5 | |

| Record name | 2-Ethenyl-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Difluorostyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorostyrene (CAS No. 398-70-9) is a fluorinated aromatic monomer of significant interest in materials science and medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of advanced polymers and pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, core physicochemical properties, detailed synthetic protocols, spectroscopic analysis, and key applications, offering field-proven insights for professionals in research and development.

Molecular Structure and Identification

2,5-Difluorostyrene, also known as 1,4-difluoro-2-vinylbenzene, consists of a vinyl group attached to a benzene ring substituted with fluorine atoms at the 2 and 5 positions.[1] This substitution pattern creates a unique electronic environment around the vinyl group and the aromatic ring, influencing its reactivity and the properties of its derivatives.

Key Identifiers:

-

Chemical Formula: C₈H₆F₂

-

Molecular Weight: 140.13 g/mol [1]

-

CAS Number: 398-70-9[1]

-

InChI Key: DSIWLDCXHHMNQL-UHFFFAOYSA-N[1]

Physicochemical and Safety Properties

2,5-Difluorostyrene is a liquid at room temperature.[1] As with many fluorinated organic compounds, it should be handled with appropriate safety precautions in a well-ventilated area.

| Property | Value | Reference |

| Physical Form | Liquid | [1] |

| Molecular Weight | 140.13 g/mol | [1] |

| Flash Point | 56°C / 30mm | [1] |

| Storage Temperature | 2-8°C | [1] |

| Purity (Typical) | 99% | [1] |

Safety and Handling: 2,5-Difluorostyrene is classified as a flammable liquid and is associated with skin, eye, and respiratory irritation.[1]

-

GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)[1]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1]

Always consult the full Safety Data Sheet (SDS) before handling and ensure the use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection if ventilation is inadequate.

Synthesis of 2,5-Difluorostyrene

A common and reliable method for the synthesis of 2,5-Difluorostyrene is the Wittig reaction, starting from the corresponding aldehyde, 2,5-difluorobenzaldehyde.[2][3] This reaction is a cornerstone of organic synthesis for its ability to form carbon-carbon double bonds with high regioselectivity.[4]

The overall transformation involves the reaction of 2,5-difluorobenzaldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

Caption: Workflow for the Wittig synthesis of 2,5-Difluorostyrene.

Experimental Protocol: Wittig Olefination

This protocol is a representative method for the synthesis of 2,5-Difluorostyrene from 2,5-difluorobenzaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2,5-Difluorobenzaldehyde[5]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic deep yellow or orange color. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back down to 0°C.

-

Add a solution of 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield pure 2,5-Difluorostyrene.

Spectroscopic Analysis

The structure of 2,5-Difluorostyrene can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry techniques. The presence of fluorine atoms leads to characteristic splitting patterns in NMR spectra due to C-F coupling.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the vinyl protons and the aromatic protons. The vinyl protons typically appear as a set of doublet of doublets, characteristic of an AMX spin system. The aromatic protons will show complex splitting patterns due to both H-H and H-F coupling.

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, the carbon signals will appear as doublets or triplets due to coupling with the fluorine atoms. The magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants provides valuable structural information.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorptions for 2,5-Difluorostyrene include:

-

~3080 cm⁻¹: =C-H stretch of the vinyl group[7]

-

~1630 cm⁻¹: C=C stretch of the vinyl group[7]

-

~1600-1450 cm⁻¹: C=C stretches of the aromatic ring[7]

-

~1250-1100 cm⁻¹: C-F stretching vibrations

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern may include the loss of a fluorine atom (M-19) or other characteristic fragments of the styrene structure.

Reactivity and Applications

The primary application of 2,5-Difluorostyrene is as a monomer in the synthesis of fluorinated polymers. The presence of fluorine atoms can enhance the thermal stability, chemical resistance, and hydrophobic properties of the resulting polymers.

Polymerization

2,5-Difluorostyrene can undergo polymerization through various methods, including radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[8] RAFT polymerization is particularly valuable as it allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities, which is crucial for creating materials with specific properties.

Sources

- 1. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

Synthesis pathways for 2,5-Difluorostyrene monomer

An In-depth Technical Guide to the Synthesis of 2,5-Difluorostyrene Monomer

Abstract

2,5-Difluorostyrene is a pivotal monomer in the development of advanced polymers and a valuable building block in the synthesis of pharmaceutical intermediates. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhances thermal stability, and modifies the reactivity of the vinyl group, making it a highly sought-after compound for materials science and drug discovery. This guide provides a comprehensive overview of the principal synthetic pathways to 2,5-Difluorostyrene, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of each route, present detailed, field-tested protocols, and offer a comparative analysis to aid in methodology selection for both laboratory and industrial-scale production.

Introduction: The Significance of 2,5-Difluorostyrene

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. In the context of styrene monomers, fluorination can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting polymers. Polystyrene and its copolymers are ubiquitous, but their fluorinated analogues exhibit superior performance in demanding applications, including specialty plastics, dielectric materials, and optical fibers. In medicinal chemistry, the 2,5-difluorophenyl motif is present in numerous biologically active compounds, where the fluorine atoms can enhance metabolic stability and binding affinity. The vinyl group of 2,5-Difluorostyrene serves as a versatile chemical handle for further functionalization, making reliable and scalable synthesis of this monomer a critical objective.

This guide will explore four primary synthetic strategies:

-

The Friedel-Crafts Acylation Route: A classic and robust multi-step pathway starting from readily available p-difluorobenzene.

-

The Wittig Olefination Route: A highly regioselective method for converting 2,5-difluorobenzaldehyde into the target styrene.

-

The Heck Cross-Coupling Route: A modern, palladium-catalyzed approach offering an alternative connection strategy.

-

The Cinnamic Acid Decarboxylation Route: A pathway involving the synthesis and subsequent decarboxylation of 2,5-difluorocinnamic acid.

Each of these pathways presents a unique set of advantages and challenges, which will be discussed in detail to provide a holistic understanding for practical application.

Pathway 1: The Friedel-Crafts Acylation Route

This is arguably the most conventional and frequently cited method for preparing 2,5-difluorostyrene, particularly on a larger scale.[1] It is a three-step sequence that begins with the electrophilic acylation of p-difluorobenzene.

Mechanistic Overview

The synthesis begins with a Friedel-Crafts acylation, where an acyl group is introduced onto the aromatic ring. The resulting ketone is then reduced to a secondary alcohol. Finally, an acid-catalyzed dehydration of the alcohol eliminates a molecule of water to form the desired vinyl group.

Visualizing the Friedel-Crafts Pathway

Caption: Multi-step synthesis via Friedel-Crafts acylation.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluoroacetophenone (I) [1]

-

Apparatus Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is required.

-

Reagent Charging: To a stirred mixture of p-difluorobenzene (114 g, 1.0 mol) and anhydrous aluminum chloride (320 g, 2.4 mol), add acetyl chloride (120 g, 1.5 mol) dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to 50 °C for 2-3 hours until HCl evolution ceases.

-

Work-up: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., benzene or dichloromethane).

-

Purification: The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and finally with brine. After drying over anhydrous magnesium sulfate, the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield 2,5-difluoroacetophenone.

Step 2: Synthesis of 1-(2,5-Difluorophenyl)ethanol (II) [1]

-

Reduction: The 2,5-difluoroacetophenone (I) (e.g., 80 g, 0.51 mol) is dissolved in a suitable solvent like methanol or isopropanol.

-

Reagent Addition: For a laboratory scale, sodium borohydride (NaBH4) is added portion-wise at 0-5 °C. For a larger scale, reduction via aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction) is a viable alternative.[1]

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting secondary alcohol is often used in the next step without further purification, though it can be distilled under vacuum.

Step 3: Synthesis of 2,5-Difluorostyrene (III) [1]

-

Dehydration: The crude 1-(2,5-difluorophenyl)ethanol (II) is mixed with a catalytic amount of a dehydration agent, such as potassium bisulfate (KHSO4) or anhydrous copper(II) sulfate. A polymerization inhibitor (e.g., hydroquinone) should be added.

-

Distillation: The mixture is heated under vacuum. The product, 2,5-difluorostyrene, is distilled directly from the reaction flask as it is formed.

-

Purification: The collected distillate is washed with a dilute base to remove any acidic impurities, dried over a neutral agent like calcium chloride, and then redistilled under vacuum in the presence of an inhibitor to obtain the pure monomer.

Pathway 2: The Wittig Olefination Route

The Wittig reaction is a cornerstone of alkene synthesis, offering exceptional reliability and regioselectivity for converting carbonyl compounds into alkenes.[2][3] This makes it an excellent choice for the synthesis of 2,5-difluorostyrene from 2,5-difluorobenzaldehyde.

Mechanistic Overview

The core of the Wittig reaction is the reaction between an aldehyde or ketone and a phosphorus ylide (also known as a Wittig reagent).[2] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a triphenylphosphine oxide byproduct. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the byproduct.[3]

Visualizing the Wittig Pathway

Caption: Synthesis of 2,5-Difluorostyrene via the Wittig reaction.

Experimental Protocol

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Apparatus Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The system must be maintained under an inert atmosphere (nitrogen or argon).

-

Reagent Suspension: Methyltriphenylphosphonium bromide (e.g., 35.7 g, 0.1 mol) is suspended in anhydrous tetrahydrofuran (THF) (e.g., 200 mL).

-

Deprotonation: The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH) is added dropwise.[4] The formation of the deep red or orange color of the ylide indicates a successful reaction. The mixture is typically stirred for 1-2 hours at room temperature.

Step 2: Wittig Reaction with 2,5-Difluorobenzaldehyde

-

Aldehyde Addition: A solution of 2,5-difluorobenzaldehyde (e.g., 14.2 g, 0.1 mol) in anhydrous THF is added dropwise to the freshly prepared ylide solution at 0 °C. The characteristic color of the ylide will fade upon addition.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The major challenge of the Wittig reaction is the removal of the triphenylphosphine oxide byproduct.[5] Purification is typically achieved by column chromatography on silica gel or by careful vacuum distillation.

Pathway 3: The Heck Cross-Coupling Route

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] For the synthesis of 2,5-difluorostyrene, this could involve the coupling of a 2,5-difluorophenyl halide (e.g., 1-bromo-2,5-difluorobenzene) with ethylene gas.

Mechanistic Overview

The catalytic cycle of the Heck reaction generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species.[6]

-

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the styrene product and a palladium-hydride species. The Pd(0) catalyst is then regenerated by reductive elimination with a base.[7]

Visualizing the Heck Catalytic Cycle

Caption: Generalized catalytic cycle for the Heck reaction.

General Protocol Considerations

-

Reactants: 1-Bromo-2,5-difluorobenzene would be the aryl halide of choice. Ethylene can be bubbled through the reaction mixture or used under pressure.

-

Catalyst: Palladium catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.[6]

-

Ligands: Phosphine ligands like triphenylphosphine or more specialized ligands (e.g., PHOX, BINAP) are often required to stabilize the catalyst and promote the reaction.[6]

-

Base: An inorganic or organic base, such as triethylamine or potassium carbonate, is essential to regenerate the catalyst.[6]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically employed.

-

Conditions: The reaction usually requires elevated temperatures (80-150 °C). The use of ethylene gas requires appropriate pressure-rated equipment. This route is less commonly reported for this specific monomer, likely due to the practical challenges of handling a gaseous reactant on a lab scale.

Pathway 4: The Cinnamic Acid Decarboxylation Route

This pathway involves the formation of 2,5-difluorocinnamic acid, which is then heated, often in the presence of a catalyst, to eliminate carbon dioxide and form the styrene.

Mechanistic Overview

The key step is the decarboxylation of the α,β-unsaturated carboxylic acid. This reaction typically proceeds via a cyclic transition state upon heating, leading to the expulsion of CO2.[8] The presence of a copper catalyst (e.g., copper/quinoline) can significantly lower the required temperature.

Visualizing the Decarboxylation Pathway

Caption: Synthesis via formation and decarboxylation of cinnamic acid.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluorocinnamic Acid

-

Knoevenagel Condensation: A mixture of 2,5-difluorobenzaldehyde, malonic acid, and a basic catalyst like piperidine or pyridine is heated in a suitable solvent (or neat).

-

Reaction: The mixture is refluxed until the condensation is complete (monitored by TLC or water evolution).

-

Work-up: Upon cooling, the product often crystallizes. The solid is collected by filtration, washed, and can be recrystallized to yield pure 2,5-difluorocinnamic acid.

Step 2: Decarboxylation

-

Setup: 2,5-Difluorocinnamic acid is mixed with copper powder in a high-boiling solvent like quinoline.

-

Reaction: The mixture is heated to a high temperature (typically >200 °C). The evolution of CO2 gas indicates the reaction is proceeding.

-

Purification: After the reaction is complete, the product is isolated by vacuum distillation from the reaction mixture.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Scalability |

| Friedel-Crafts | p-Difluorobenzene, Acetyl Chloride | Uses inexpensive, readily available starting materials. Well-established and robust. | Multi-step process. Use of corrosive and hazardous reagents (AlCl3, HCl). | Excellent |

| Wittig Olefination | 2,5-Difluorobenzaldehyde | High regioselectivity (no double bond isomerization). Milder conditions than other routes. | Stoichiometric phosphine oxide byproduct is difficult to remove. Strong bases (e.g., n-BuLi) can be hazardous. | Good |

| Heck Coupling | 1-Bromo-2,5-difluorobenzene, Ethylene | High atom economy. Convergent synthesis. | Requires expensive palladium catalyst and ligands. Handling ethylene gas can be challenging. | Moderate to Good |

| Decarboxylation | 2,5-Difluorobenzaldehyde, Malonic Acid | Avoids strong organometallic reagents. | Requires very high temperatures. Solvents like quinoline are toxic and have high boiling points. | Moderate |

Conclusion

The synthesis of 2,5-difluorostyrene can be successfully achieved through several distinct chemical pathways. For large-scale, industrial production, the Friedel-Crafts acylation route remains the most economically viable and established method, despite its use of harsh reagents.[1] For laboratory-scale synthesis where purity and regiochemical control are paramount, the Wittig olefination offers a reliable and elegant solution, provided the challenge of byproduct removal is addressed. The Heck reaction and cinnamic acid decarboxylation represent valuable alternative strategies, with the former aligning with modern catalytic methods and the latter offering a pathway free of strong organometallics. The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors of scale, cost, available equipment, and safety considerations.

References

- BenchChem. (2025). A Technical Guide to the Wittig-Type Olefination for the Synthesis of 2,4-Difluorostyrene.

- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

-

ACS Publications - Organic Letters. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Chemguide. (n.d.). Reactions of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ACS Publications - ACS Catalysis. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2021). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (1953). The Preparation of Aromatic Fluorine Compounds. 2,5-Difluorostyrene and 2-Chloro-5-fluorostyrene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (2020). Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

Khan Academy. (2014). Decarboxylation. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst. Retrieved from [Link]

- Google Patents. (2017). Processes for the preparation of 2,5-furandicarboxylic acid and intermediates and derivatives thereof.

-

ResearchGate. (2014). Synthesis of novel poly(hydroxyether terephthalate) via polyaddition of 2,5-difluoroterephthalic acid with aromatic bis(epoxide)s. Retrieved from [Link]

-

PMC. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of 2,5-Difluorostyrene: A Technical Guide for Researchers

An In-depth Exploration of Core Physical Properties and Their Implications in Chemical Synthesis and Drug Development

In the intricate world of medicinal chemistry and material science, fluorinated organic compounds have carved out a significant niche, offering unique properties that are often leveraged to enhance efficacy, stability, and bioavailability of molecules. Among these, 2,5-Difluorostyrene (CAS No: 398-70-9) emerges as a valuable monomer and building block. Its strategic placement of fluorine atoms on the aromatic ring can profoundly influence intermolecular interactions, metabolic stability, and polymerization characteristics. This guide offers a technical deep dive into the core physical properties of 2,5-Difluorostyrene, namely its boiling point and density, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Core Physical Properties of 2,5-Difluorostyrene

Precise and verified physical property data for 2,5-Difluorostyrene is not as readily available in public literature as for some of its isomers. However, data from chemical suppliers provides some insight. It is crucial for researchers to either verify these properties in-house or consult specific certificates of analysis.

| Property | Value | Conditions / Notes | Source |

| Molecular Formula | C₈H₆F₂ | ||

| Molecular Weight | 140.13 g/mol | ||

| Appearance | Clear, colourless liquid | ||

| Purity | ≥95% - 99% | Varies by supplier | , |

| Boiling Point | Data not explicitly available | See discussion below | |

| Density | Data not explicitly available | See discussion below | |

| Flash Point | 56°C / 30mm | This may represent a boiling point at reduced pressure (30 mmHg), but requires verification. |

A Note on Data Scarcity and Isomeric Comparison:

The lack of consistently reported boiling point and density data for 2,5-Difluorostyrene in readily accessible databases necessitates a degree of caution. For context and as a potential estimation tool, it is useful to consider the properties of its isomers:

-

2,4-Difluorostyrene: Boiling point of 138.3 °C at 760 mmHg and a density of 1.131 g/cm³.[1]

-

2,6-Difluorostyrene: Boiling point of 59 °C at 51 mmHg and a density of 1.13 g/mL at 25 °C.[2]

The variation between these isomers underscores the importance of empirical determination for the 2,5-substituted compound. The "Flash Point" value provided by Sigma-Aldrich is ambiguous; while it could be misinterpreted boiling point data at reduced pressure, this cannot be confirmed without further information.[3]

The Scientist's Perspective: Why These Properties Matter

Understanding the boiling point and density of 2,5-Difluorostyrene is not merely an academic exercise; it has profound practical implications in a research and development setting.

Boiling Point: This parameter is critical for:

-

Purification: Distillation, a primary method for purifying liquid reagents, is entirely dependent on boiling points. An accurate value allows for the design of effective distillation protocols to remove impurities.

-

Reaction Conditions: Knowledge of the boiling point is essential for selecting an appropriate solvent and setting the reaction temperature, particularly for reactions conducted at reflux.

-

Safety and Handling: It informs the volatility of the compound, which is a key consideration for storage, handling, and assessing inhalation exposure risks.

Density: The density is fundamental for:

-

Stoichiometric Calculations: In many laboratory settings, it is more convenient to measure a volume of a liquid reagent rather than its mass. An accurate density value is required to convert a measured volume into a mass for precise stoichiometric calculations.

-

Solvent Selection and Phase Separation: Density differences are critical in liquid-liquid extractions and for understanding the layering of multiphasic reaction mixtures.

Experimental Determination of Physical Properties: A Validated Approach

Given the data ambiguity, empirical determination of the boiling point and density is a prudent step for any research group intending to use 2,5-Difluorostyrene extensively. The following are standard, reliable protocols for these measurements.

Protocol 1: Determination of Boiling Point (Micro-Reflux Method)

This method is well-suited for determining the boiling point of small quantities of a liquid with a high degree of accuracy.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of 2,5-Difluorostyrene and a small magnetic stir bar to a small test tube.

-

Apparatus Setup: Place the test tube in a heating block or an oil bath on a magnetic stirrer hotplate.

-

Thermometer Placement: Secure a thermometer with a clamp so that the bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid, not the liquid itself.

-

Heating and Observation: Begin gentle stirring and gradually heat the sample.

-

Equilibrium Identification: Observe the formation of a "reflux ring" – a ring of condensing vapor on the inner wall of the test tube. The boiling point is the temperature at which this ring stabilizes between the liquid surface and the top of the test tube.

-

Data Recording: Record the stable temperature reading on the thermometer. This is the observed boiling point. It is advisable to note the ambient atmospheric pressure, as boiling point is pressure-dependent.

Protocol 2: Determination of Density (Gravimetric Method)

This method relies on the precise measurement of the mass of a known volume of the liquid.

Methodology:

-

Initial Mass: Accurately weigh a clean, dry volumetric flask (e.g., 1.00 mL or 5.00 mL) on an analytical balance and record the mass.

-

Volume Measurement: Carefully fill the volumetric flask to the calibration mark with 2,5-Difluorostyrene using a pipette. Ensure the meniscus is read at eye level.

-

Final Mass: Reweigh the filled volumetric flask and record the new mass.

-

Calculation:

-

Mass of liquid = (Mass of filled flask) - (Mass of empty flask)

-

Density = Mass of liquid / Volume of flask

-

-

Temperature Control: Ensure the liquid is at a known, constant temperature (e.g., 20 °C or 25 °C) during the measurement, as density is temperature-dependent.

Workflow for Physicochemical Characterization

The determination of physical properties is a foundational step in the overall characterization of a chemical substance. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for the physicochemical characterization of a chemical substance like 2,5-Difluorostyrene.

Conclusion

While a definitive, authoritatively cited boiling point and density for 2,5-Difluorostyrene remain elusive in common chemical literature, its importance as a fluorinated building block necessitates a thorough understanding of its physical characteristics. By leveraging data from its isomers for estimation and, more importantly, by employing robust, validated experimental protocols, researchers can confidently handle and utilize this compound in their synthetic and developmental workflows. This commitment to empirical validation not only ensures the accuracy of experimental results but also upholds the principles of safety and reproducibility that are paramount in the scientific endeavor.

References

-

AccelaChem. 2,5-Difluorostyrene Product Page.[Link]

-

ALFA CHEMICAL. 2,6-DIFLUOROSTYRENE Product Page.[Link]

-

Fisher Scientific. Safety Data Sheet - 2-Fluorostyrene.[Link]

-

Chemsrc. 2,6-Difluorostyrene Product Page.[Link]

-

PubChem. 2,4-Difluorostyrene.[Link]

Sources

2,5-Difluorostyrene: A Guide to Commercial Sourcing, Purity Assessment, and Analytical Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a foundational building block in modern synthetic chemistry, 2,5-Difluorostyrene is instrumental in the development of novel polymers, advanced materials, and pharmaceutical agents.[1] The strategic placement of fluorine atoms on the phenyl ring imparts unique electronic properties, influencing molecular interactions, metabolic stability, and material characteristics. However, the successful application of this reagent is contingent not merely on its availability but critically on its purity. The presence of isomeric, residual starting material, or stabilizer-related impurities can fundamentally alter reaction pathways, compromise the integrity of experimental data, and introduce significant delays in development timelines.

This guide provides a senior application scientist's perspective on navigating the commercial landscape of 2,5-Difluorostyrene procurement and establishing a robust framework for its analytical validation. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative standards.

Part 1: Commercial Availability and Supplier Overview

The procurement of high-purity 2,5-Difluorostyrene begins with the identification of reputable suppliers who provide transparent data regarding their product specifications. While numerous vendors list this chemical, the level of detail concerning purity and the presence of stabilizers can vary. It is incumbent upon the researcher to scrutinize this information before purchase.

Below is a comparative summary of prominent commercial suppliers. Note that stated purity levels are subject to batch-to-batch variability, and independent verification is always recommended.

| Supplier | CAS Number | Stated Purity | Physical Form | Key Documentation |

| Sigma-Aldrich (Merck) | 398-70-9 | 99% | Liquid | Certificate of Analysis (COA), Certificate of Origin (COO) |

| Apollo Scientific Ltd. | 398-70-9 | 99% | Liquid | Safety Data Sheet (MSDS) |

| BLD Pharm | 398-70-9 | >98.0% (T) | Liquid | NMR, HPLC, LC-MS, UPLC data available upon request[2] |

| CymitQuimica | 398-70-9 | 99% | Clear, colourless liquid | Technical Consultation Available[3] |

Note: The presence and type of inhibitor (e.g., 4-tert-butylcatechol) is a critical parameter. While often not explicitly stated for 2,5-Difluorostyrene, it is a common additive for other styrene derivatives to prevent polymerization and should be confirmed with the supplier or through analysis.

Part 2: The Criticality of Purity and Common Impurities

The utility of 2,5-Difluorostyrene is directly correlated with its purity. The primary concerns for a synthetic chemist are:

-

Isomeric Impurities: Contamination with other difluorostyrene isomers (e.g., 2,4-, 2,6-, 3,4-, or 3,5-Difluorostyrene) is a significant risk. These isomers exhibit different electronic and steric properties, which can lead to the formation of unintended regioisomers in subsequent reactions, complicating purification and compromising the yield of the target molecule.

-

Residual Synthesis Precursors: Depending on the synthetic route (e.g., Wittig reaction of 2,5-difluorobenzaldehyde or dehydration of the corresponding phenylethanol), residual starting materials or reaction byproducts can persist in the final product.

-

Polymerized Material: Styrenes are susceptible to polymerization. The presence of oligomers or polymers can interfere with reaction stoichiometry and introduce non-reactive bulk to the material.

-

Inhibitors: Stabilizers, such as 4-tert-butylcatechol (TBC), are often added to prevent polymerization. While necessary for storage, these inhibitors may need to be removed before use, as they can quench radical reactions or interfere with certain catalytic processes.

The logical flow from sourcing to application necessitates a rigorous quality control (QC) checkpoint.

Caption: Sourcing and Quality Control Workflow for 2,5-Difluorostyrene.

Part 3: Analytical Methodologies for Purity Verification

No single technique provides a complete purity profile. A multi-modal analytical approach is essential for robust characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier technique for identifying and quantifying volatile impurities, particularly isomers. The gas chromatography component provides exceptional separation of compounds with very similar boiling points, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[4][5] Electron Ionization (EI) is typically employed, creating a reproducible fragmentation "fingerprint" that can be compared against spectral libraries.[6][7]

Caption: High-level workflow for GC-MS analysis.

Self-Validating Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2,5-Difluorostyrene in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Instrumentation:

-

GC Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is recommended for resolving aromatic isomers.[4][5]

-

Injector: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This gradient ensures the elution of both volatile impurities and the main analyte.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Interpretation:

-

The main peak should correspond to the retention time of 2,5-Difluorostyrene. Confirm its identity by the mass spectrum, which should show a molecular ion (M⁺) peak at m/z 140.[8]

-

Integrate all other peaks in the chromatogram. Any peak with a molecular ion of m/z 140 but a different retention time is a potential difluorostyrene isomer.

-

Peaks corresponding to residual solvents or synthesis precursors (e.g., 2,5-difluorobenzaldehyde, m/z 142) should be identified by their unique mass spectra.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is unparalleled for structural elucidation and provides a direct, quantitative measure of purity when a certified internal standard is used.[9] It relies on the magnetic properties of atomic nuclei like ¹H and ¹⁹F.[10][11] For fluorinated compounds, ¹⁹F NMR is exceptionally powerful. The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, making it trivial to distinguish between different fluorine-substituted isomers. ¹H NMR provides complementary information about the vinyl and aromatic protons and can quantify non-fluorinated impurities.

Self-Validating Protocol for Quantitative NMR (qNMR):

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of 2,5-Difluorostyrene into an NMR tube.

-

Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same tube. The standard must have signals that do not overlap with the analyte.

-

Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure accurate integration.

-

Expected Signals: Look for the characteristic signals of the vinyl group (typically three distinct multiplets between 5-7 ppm) and the aromatic protons (multiplets in the aromatic region).

-

Quantification: Compare the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard (e.g., the 9 protons of the methoxy groups in 1,3,5-trimethoxybenzene). The molar ratio, and thus the purity, can be calculated directly.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Expected Signals: 2,5-Difluorostyrene will show two distinct signals in the ¹⁹F spectrum, each with coupling to nearby protons and to the other fluorine atom.

-

Impurity Detection: The presence of other difluorostyrene isomers will result in additional, distinct signals in the spectrum. The high resolution and wide chemical shift range of ¹⁹F NMR make it an excellent tool for identifying these isomeric impurities.[12]

-

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is an essential technique for analyzing non-volatile impurities, such as polymerization inhibitors (e.g., TBC) or oligomeric/polymeric materials.[13] A reversed-phase (RP-HPLC) method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically the method of choice.[14][15] Separation is based on the differential partitioning of the analyte and impurities between the two phases.

Self-Validating Protocol for RP-HPLC Analysis:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2,5-Difluorostyrene in the mobile phase.

-

Instrumentation:

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point. A typical isocratic method might use 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

-

Data Interpretation:

-

The main peak in the chromatogram corresponds to 2,5-Difluorostyrene.

-

Earlier eluting peaks may correspond to more polar impurities, while later eluting peaks correspond to less polar impurities like TBC or oligomers.

-

Purity can be assessed by area-percent calculation, similar to GC analysis. For accurate quantification of an impurity like TBC, a calibration curve should be generated using a certified standard of the inhibitor.

-

Caption: Relationship between impurities and their experimental impact.

Conclusion

For the researcher, scientist, or drug development professional, 2,5-Difluorostyrene is a powerful synthetic tool. However, its power can only be harnessed effectively when its purity is understood and verified. Relying solely on a supplier's Certificate of Analysis is insufficient for high-stakes applications. A rigorous, in-house QC protocol employing a combination of GC-MS, NMR, and HPLC is the hallmark of sound scientific practice. This multi-faceted approach provides a self-validating system that ensures the integrity of starting materials, the reproducibility of experimental results, and the ultimate success of the research and development endeavor.

References

-

U.S. Pharmacopeia. (n.d.). Nuclear magnetic resonance. Retrieved from an official source. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from MSU. [Link]

-

Cengage Learning. (n.d.). Selected Methods of Analysis. Retrieved from Cengage. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluorostyrene | C8H6F2 | CID 2778300. Retrieved from PubChem. [Link]

-

Llorca, M., et al. (2019). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins... Journal of Chromatography A. [Link]

-

Robuck, A. R., et al. (2020). Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS). Journal of Chromatography A. [Link]

-

Tatton, A. S., & Wilson, J. M. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. [Link]

-

Shodex. (n.d.). HPLC Columns. Retrieved from Shodex. [Link]

-

CUTM Courseware. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from CUTM. [Link]

-

World Journal of Pharmaceutical Research. (2025). A REVIEW ON: RECENT ADVANCEMENT IN HPLC. Retrieved from WJPR. [Link]

-

Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from an academic source. [Link]

-

Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids... Molecules. [Link]

-

Llorca, M., et al. (2015). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. Journal of Chromatography A. [Link]

-

SIELC Technologies. (n.d.). Separation of 2,5-Difluorobenzoic acid on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

-

Chemsrc. (n.d.). 2,6-Difluorostyrene | CAS#:207226-37-7. Retrieved from Chemsrc. [Link]

-

Kyoto University Research Information Repository. (n.d.). Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of-flight mass spectrometry. Retrieved from Kyoto University. [Link]

-

European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from EMA. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 398-70-9|2,5-Difluorostyrene|BLD Pharm [bldpharm.com]

- 3. 2,5-Difluorostyrene | CymitQuimica [cymitquimica.com]

- 4. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 8. 2,6-Difluorostyrene | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. merckmillipore.com [merckmillipore.com]

- 14. hplc.eu [hplc.eu]

- 15. Separation of 2,5-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safe Handling of 2,5-Difluorostyrene for Research and Development

As a Senior Application Scientist, it is understood that the innovative potential of reagents like 2,5-Difluorostyrene in drug development and materials science is paired with inherent risks. This guide provides a comprehensive framework for handling this compound, moving beyond mere procedural steps to instill a deep-seated culture of safety grounded in scientific causality. The protocols herein are designed as self-validating systems to ensure the protection of researchers and the integrity of their work.

Compound Profile and Hazard Identification

2,5-Difluorostyrene (CAS No: 398-70-9) is a substituted styrene monomer. Its utility in polymerization and as a synthetic building block is significant, but its chemical structure necessitates a rigorous approach to safety. The primary hazards are associated with its flammability and its irritant properties upon contact or inhalation.

A critical first step in any laboratory protocol is a thorough understanding of the compound's intrinsic hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally understood framework for this.

Table 1: GHS Classification for 2,5-Difluorostyrene

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Flammable Liquids, Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |

| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation, Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure, Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Potential Health Effects:

-

Inhalation: Vapors may cause irritation to the respiratory tract, leading to symptoms like coughing and a burning sensation in the chest.[1] High concentrations can lead to dizziness or suffocation.[1]

-

Skin Contact: Direct contact causes skin irritation, characterized by redness and discomfort.

-

Eye Contact: The compound is a serious eye irritant, capable of causing significant discomfort and potential damage.[1]

-

Ingestion: While not a primary route of occupational exposure, ingestion can cause gastrointestinal irritation.[1] Aspiration into the lungs during vomiting presents a severe risk and may lead to pulmonary edema.[1]

The Hierarchy of Controls: A Risk Mitigation Strategy

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This strategy prioritizes the most effective and reliable control measures. Applying this to 2,5-Difluorostyrene provides a robust framework for minimizing exposure.

Caption: Risk Mitigation Hierarchy for Chemical Handling.

Safe Handling and Experimental Protocols

Adherence to meticulously planned protocols is non-negotiable. The following sections detail the necessary controls and procedures for handling 2,5-Difluorostyrene.

Engineering Controls: The Primary Barrier

The principal engineering control for this volatile and irritant compound is a certified chemical fume hood.[2] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood to prevent the escape of vapors into the laboratory environment.[2] The sash should be kept as low as possible.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be deliberate and based on the specific hazards of the material.[3]

Table 2: Recommended PPE for Handling 2,5-Difluorostyrene

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles with side-shields or a face shield.[4] | Protects against splashes and vapors which cause serious eye irritation. |

| Skin | Flame-retardant lab coat and impervious gloves (e.g., Viton/butyl, laminate film).[2][4] | Prevents skin irritation and protects against accidental splashes of the flammable liquid. |

| Respiratory | Not typically required if work is confined to a fume hood. For spills or ventilation failure, a full-face respirator with appropriate cartridges (e.g., organic vapor) is necessary.[2][4] | Protects against inhalation of irritant vapors in situations where engineering controls are compromised. |

Step-by-Step Protocol: Preparation of a Stock Solution

This protocol exemplifies the integration of safety measures into a routine laboratory task.

-

Preparation:

-

Ensure the chemical fume hood is operational and clutter-free.

-

Don all required PPE as specified in Table 2.

-

Assemble all necessary equipment (glassware, balance, solvent, etc.) inside the fume hood.

-

Place a spill tray lined with absorbent material on the work surface.

-

-

Weighing and Transfer:

-

Before opening, allow the 2,5-Difluorostyrene container to equilibrate to room temperature to prevent moisture condensation.

-

Carefully uncap the container inside the fume hood.

-

Using a clean pipette, transfer the required volume of liquid into a tared, sealed container (e.g., a vial with a septum cap).

-

Securely recap the primary container immediately after transfer.

-

-

Dilution:

-

Add the appropriate solvent to the receiving vessel containing the 2,5-Difluorostyrene.

-

Gently swirl the container to ensure complete mixing.

-

Label the newly prepared solution clearly with the compound name, concentration, solvent, date, and your initials.

-

-

Cleanup:

-

Rinse any contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[2]

-

Dispose of the rinse solvent and any contaminated disposable materials into a designated, sealed hazardous waste container.

-

Wipe down the work area within the fume hood.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Storage and Emergency Procedures

Proper storage and preparedness for emergencies are crucial components of a comprehensive safety plan.

Storage Conditions

-

Store containers in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[4][5]

-

The recommended storage temperature is between 2-8°C.

-

Keep containers tightly closed to prevent vapor leakage and potential polymerization.[4]

-

Store separately from incompatible materials such as oxidizing agents.[4]

Emergency Response

In Case of a Spill:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.[4]

-

Ventilate: Ensure the fume hood is operating to contain vapors.

-

Control Ignition: Remove all sources of ignition from the area.[4]

-

Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

-

Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]

Fire Fighting:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

-

Use a water spray to cool fire-exposed containers and prevent pressure buildup.[5]

References

-

Cole-Parmer. Material Safety Data Sheet. Available at: [Link]

-

University of California. (2012). Styrene - Standard Operating Procedure. Available at: [Link]

-

PubChem - National Institutes of Health. 2,6-Difluorostyrene. Available at: [Link]

-

Plastics Europe. Styrene Monomer: Safe Handling Guide. Available at: [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Available at: [Link]

-

PubChem - National Institutes of Health. o-Fluorostyrene. Available at: [Link]

-

Eagle Elastomer, Inc. Material Safety Data Sheet. Available at: [Link]

-

Scribd. Styrene Safe Handling Guide English. Available at: [Link]

-

PubChem - National Institutes of Health. GHS Classification Summary (Rev.9, 2021). Available at: [Link]

-

American Chemical Society. First aid for a unique acid, HF: A sequel. Available at: [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]

Sources

Core Topic: The Thermal Stability and Reactivity of 2,5-Difluorostyrene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorostyrene is a fluorinated monomer of significant interest in the synthesis of advanced polymers and as a building block in pharmaceutical research. The introduction of two fluorine atoms onto the styrene backbone imparts unique electronic properties that profoundly influence its thermal stability, reactivity, and the characteristics of its resulting polymers. This guide provides a comprehensive technical overview of 2,5-Difluorostyrene, focusing on the critical interplay between its structure and behavior. We will delve into its thermal properties, including its propensity for exothermic polymerization and decomposition pathways, and explore its reactivity profile concerning both the vinyl group and the aromatic ring. This document is intended to serve as a foundational resource for professionals in drug development and materials science, offering field-proven insights and detailed experimental protocols to ensure safe and effective utilization.

Introduction: The Strategic Value of Fluorination in Styrenic Monomers

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorine's high electronegativity and relatively small size can dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] In the context of styrenic monomers, fluorination provides a powerful tool to tune reactivity and enhance the performance of derived polymers.

2,5-Difluorostyrene (1,4-difluoro-2-vinylbenzene) emerges as a valuable synthon for several reasons:

-

Pharmaceutical Scaffolding: The difluorinated phenyl ring is a key component in various bioactive molecules, where it can enhance binding to biological targets and improve pharmacokinetic profiles.[1][2]

-

Advanced Polymer Synthesis: As a monomer, it is used to create specialty fluoropolymers with tailored thermal resistance, chemical inertness, and low surface energy.[3] These properties are highly sought after for creating advanced coatings, films, and self-cleaning surfaces.

-

Modulated Reactivity: The two electron-withdrawing fluorine atoms significantly influence the electron distribution in both the aromatic ring and the vinyl group, creating unique opportunities for selective chemical transformations.

This guide will systematically dissect the core chemical principles governing the stability and reactivity of this versatile monomer.

Physicochemical Properties

A baseline understanding of the physical properties of 2,5-Difluorostyrene is essential for its proper handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 398-70-9 | |

| Molecular Formula | C₈H₆F₂ | |

| Molecular Weight | 140.13 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | 56 °C / 30 mmHg | |

| Density | ~1.13 g/mL at 25 °C | [4] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [5] |

| Storage Temperature | 2-8 °C |

Thermal Stability and Safe Handling

The primary concern regarding the thermal stability of 2,5-Difluorostyrene, like other styrene monomers, is its potential for unintended and uncontrolled polymerization.[6][7] This reaction is exothermic and, if not managed, can lead to a dangerous thermal runaway event.

The Phenomenon of Spontaneous Polymerization

Styrenic monomers can polymerize via free-radical mechanisms, which can be initiated by heat, light, or contaminants like oxidizing agents.[7] The rate of this reaction increases exponentially with temperature; a common rule of thumb is that the reaction rate doubles for every 10 °C increase.[7] If the heat generated by polymerization exceeds the rate at which it can be dissipated, the temperature will rise uncontrollably, potentially leading to container over-pressurization and rupture.[7][8]

The Critical Role of Inhibitors

To ensure safety and product quality, 2,5-Difluorostyrene is typically supplied with a polymerization inhibitor. A common choice for styrenic monomers is 4-tert-butylcatechol (TBC).[5]

Causality of Inhibition: Inhibitors like TBC function by scavenging free radicals, which are the initiators of the polymerization chain reaction. This process requires the presence of dissolved oxygen to be effective. Therefore, storing the monomer under a completely inert atmosphere can render the inhibitor ineffective and is not recommended for long-term storage.

Monitoring and Maintenance: Inhibitors are consumed over time and their effectiveness decreases at higher temperatures.[8] It is crucial for researchers to monitor inhibitor levels, especially for materials stored for extended periods or under suboptimal conditions. If inhibitor levels are depleted, the monomer becomes highly susceptible to spontaneous polymerization.

Thermal Decomposition Profile

While the monomer itself is stable at recommended storage temperatures, high temperatures will initiate polymerization. The resulting poly(2,5-difluorostyrene) will then undergo thermal decomposition at even higher temperatures. Studies on analogous fluoropolymers show that their decomposition can release hazardous substances.[9][10]

Decomposition Products: The thermal degradation of fluoropolymers in the presence of air can produce toxic and corrosive gases, including hydrogen fluoride (HF), carbonyl fluoride, and various perfluorinated organic acids.[10][11][12] This is a critical consideration for any high-temperature processing or in the event of a fire.

Recommended Storage and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with reactive monomers.[13][14]

-

Storage: Store containers in a cool, dry, well-ventilated area between 2-8 °C, away from direct sunlight, heat sources, and incompatible materials such as acids, bases, and oxidizing agents.[15][16]

-

Ventilation: Always handle 2,5-Difluorostyrene in a properly functioning chemical fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Inerting for Transfer: While long-term storage requires oxygen for the inhibitor to function, short-term transfers or reactions may be conducted under an inert atmosphere (e.g., nitrogen, argon) to prevent side reactions, but the material should not be stored this way indefinitely.

-

Emergency Preparedness: Be aware of the signs of polymerization, such as heat generation or bulging of the container.[8] Have appropriate fire-extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam) readily available.[16]

Experimental Assessment of Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing the thermal behavior of the monomer and its corresponding polymer.

Caption: Workflow for assessing the thermal properties of poly(2,5-difluorostyrene).

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition temperature of poly(2,5-difluorostyrene).

-

Sample Preparation: Ensure the polymer sample is completely dry and free of residual solvent by drying it in a vacuum oven at a temperature below its glass transition temperature for 24 hours.[17]

-

Instrument Setup:

-

Use a calibrated TGA instrument.

-

Accurately weigh 5-10 mg of the dried polymer into a clean, tared TGA pan (platinum or alumina).[17]

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50-60 mL/min.

-

Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[17]

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve.

-

Protocol: Differential Scanning Calorimetry (DSC)

This protocol determines the glass transition temperature (Tg) of poly(2,5-difluorostyrene).

-

Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a clean aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.[17]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat):

-

First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to 200 °C at 10 °C/min. This crucial first scan erases the polymer's prior thermal history.[17]

-

Cooling Scan: Cool the sample from 200 °C back to 25 °C at 10 °C/min.

-

Second Heating Scan: Ramp the temperature again from 25 °C to 200 °C at 10 °C/min.

-

-

Data Analysis:

-

Determine the glass transition temperature (Tg) from the second heating scan. It is identified as the midpoint of the step change in the heat flow curve.[17]

-

Expected Thermal Properties of Poly(2,5-Difluorostyrene)

| Parameter | Expected Value Range | Significance |

| Glass Transition Temp. (Tg) | 110 - 140 °C | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. |

| Onset Decomposition Temp. (Tonset) | > 350 °C | Indicates the temperature at which significant thermal degradation begins. |

| Temp. of Max. Decomposition (Tmax) | > 400 °C | The temperature at which the rate of weight loss is highest. |

Table based on trends observed in related fluorinated polymers.[17]

Reactivity Profile

The reactivity of 2,5-Difluorostyrene is dictated by the interplay between its vinyl group and the electronically modified aromatic ring.

Caption: Dual reactivity profile of 2,5-Difluorostyrene.

Reactivity of the Vinyl Group

The vinyl group is the primary site for polymerization. The electron-withdrawing fluorine atoms decrease the electron density of the double bond compared to unsubstituted styrene. This modulation affects its reactivity in various polymerization methods.

-

Controlled Radical Polymerization: 2,5-Difluorostyrene is an excellent candidate for controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3] This allows for the synthesis of well-defined block copolymers with precise molecular weights and low polydispersity, which is critical for creating advanced materials for drug delivery and nanotechnology.

-

Electrophilic and Nucleophilic Additions: The double bond will undergo addition reactions typical of alkenes. The electronic nature of the fluorinated ring influences the regioselectivity of these additions. It can react with radicals and nucleophiles, a property exploited in various difunctionalization reactions.[18][19]

Reactivity of the Aromatic Ring

The two fluorine atoms have a dichotomous effect on the reactivity of the benzene ring.

-

Nucleophilic Aromatic Substitution (SNAr): Fluorine is an excellent leaving group in SNAr reactions. The presence of two strongly electron-withdrawing fluorine atoms activates the ring towards attack by strong nucleophiles. This provides a synthetic handle for further functionalization of the aromatic core.

-

Electrophilic Aromatic Substitution (SEAr): Conversely, the inductive electron-withdrawing effect of the fluorine atoms deactivates the ring towards electrophilic attack (e.g., nitration, Friedel-Crafts). Reactions require harsher conditions compared to unsubstituted benzene, and substitution will be directed by the combined ortho-, para-directing effects of the fluorine and vinyl groups.

Conclusion

2,5-Difluorostyrene is a highly versatile and reactive monomer with significant potential in both pharmaceutical and materials science applications. Its value is derived directly from the electronic influence of its fluorine substituents, which enhances the thermal stability of its polymers and provides a unique and tunable reactivity profile. However, its utility is intrinsically linked to a thorough understanding of its primary hazard: a propensity for rapid, exothermic polymerization. By implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can safely harness the capabilities of this powerful chemical building block to drive innovation in their respective fields.

References

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). ResearchGate. [Link]

-

Johnston, L. J., & Schepp, N. P. (1993). Reactivities of radical cations: characterization of styrene radical cations and measurements of their reactivity toward nucleophiles. Journal of the American Chemical Society, 115(15), 6564–6571. [Link]

-

Safe handling and storage of styrene monomer. (2015, April 29). Slideshare. [Link]

-

Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. [Link]

-

Majek, M., & Filace, F. (2020). Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. Organic Letters, 22(9), 3538–3542. [Link]

-

Reddy, C. R., et al. (2007). Ring opening of styrene epoxide with nucleophiles in nitromethane at room temperature. Catalysis Communications, 8(5), 842-846. [Link]

-

Mondal, S., & Ghorai, P. (2024). Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. ChemRxiv. [Link]

-

Anderson, S. W., & Yates, K. (1988). Enhanced nucleophile selectivity in the photoaddition to styrene. Comparison with the thermal addition. Canadian Journal of Chemistry, 66(10), 2412-2421. [Link]

-

Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]

-

Salvesen, B., & Monaco, M. (2025, February 26). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. [Source platform not specified]. [Link]

-

Combustion and thermal decomposition of fluorinated polymers. (n.d.). ResearchGate. [Link]

-

How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]

- Center for Chemical Process Safety. (1995).

-

MSDS of 2,6-Difluorostyrene. (2013, January 7). [Source platform not specified]. [Link]

-

Thermal degradation of fluoropolymers. (2020, June 1). [Source platform not specified]. [Link]

-

Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). [Source platform not specified]. [Link]

-

Speicher, S., Plutschack, M. B., & Ritter, T. (n.d.). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Organic Syntheses. [Link]

-

Thermal plasma decomposition of fluorinated greenhouse gases. (n.d.). ResearchGate. [Link]

-

2,6-Difluorostyrene. (n.d.). PubChem. [Link]

-

Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011, December 14). DTIC. [Link]

-

Ikladious, N. S., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. (n.d.). ResearchGate. [Link]

-

Impemba, S., et al. (2025). Synthesis of Novel Cyclic Poly(2,5-furylene vinylene) Biosourced Furanic Polymers via McMurry Homopolymerization of Diformylfuran. Chemical Engineering Transactions, 118, 355-360. [Link]

-

Depolymerizable Olefinic Polymers Based on Fused-Ring Cyclooctene Monomers. (2022, December 16). [Source platform not specified]. [Link]

-

Jablonský, M., et al. (2019). Long-term isothermal stability of deep eutectic solvents. BioResources, 14(3), 5251-5262. [Link]

-